1,7-Diazaspiro[4.4]nonane-1-carboxamide
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Overview
Description
1,7-Diazaspiro[44]nonane-1-carboxamide is a chemical compound with a complex structure that includes a spirocyclic framework and an amide functional group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate diamine and a suitable dicarboxylic acid or its derivatives
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient methods such as catalytic reactions or the use of specific reagents to streamline the process and increase yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups attached to the spirocyclic framework.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: The compound may be explored for its therapeutic potential, possibly as a lead compound in drug discovery.
Industry: It can be used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,7-Diazaspiro[4.4]nonane-1-carboxamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: A closely related compound with a tert-butyl protecting group.
Uniqueness: 1,7-Diazaspiro[4.4]nonane-1-carboxamide is unique due to its specific combination of spirocyclic structure and amide functionality, which distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,7-diazaspiro[4.4]nonane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O/c9-7(12)11-5-1-2-8(11)3-4-10-6-8/h10H,1-6H2,(H2,9,12) |
InChI Key |
UCXCAZMKSIWHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C(=O)N |
Origin of Product |
United States |
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